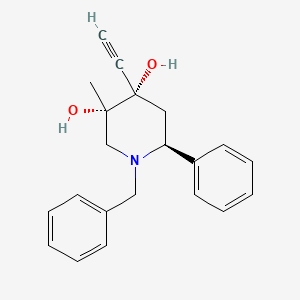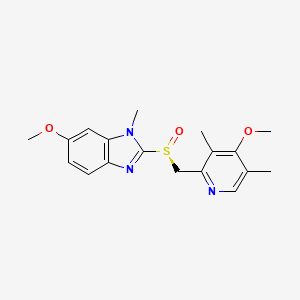
Disodium azacycloheptane diphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium azacycloheptane diphosphonate is a chemical compound with the molecular formula C6H13NNa2O6P2. It is a disodium salt of azacycloheptane diphosphonic acid and is known for its chelating properties, which make it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of disodium azacycloheptane diphosphonate typically involves the reaction of azacycloheptane with phosphorous acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to neutralize the acidic by-products.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of reactors to maintain optimal reaction conditions. The process ensures high purity and yield of the final product, which is then purified through crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions: Disodium azacycloheptane diphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted azacycloheptane diphosphonates.
Aplicaciones Científicas De Investigación
Disodium azacycloheptane diphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions, which is essential in various chemical synthesis processes.
Biology: Employed in biological studies to investigate metal ion interactions with biological molecules.
Medicine: Utilized in medical research for its potential therapeutic properties, particularly in bone health and treatment of osteoporosis.
Industry: Applied in the manufacturing of cosmetics and personal care products as a stabilizer and to improve product stability.
Mecanismo De Acción
The compound exerts its effects primarily through its chelating properties, which allow it to bind metal ions. This binding action helps in stabilizing metal ions and preventing their undesirable effects in various applications. The molecular targets and pathways involved include metal ion transport and storage mechanisms.
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic acid (EDTA)
Diethylenetriaminepentaacetic acid (DTPA)
Nitrilotriacetic acid (NTA)
Citric acid
Propiedades
Número CAS |
62682-16-0 |
|---|---|
Fórmula molecular |
C6H13NNa2O6P2 |
Peso molecular |
303.10 g/mol |
Nombre IUPAC |
disodium;hydroxy-[2-[hydroxy(oxido)phosphoryl]azepan-2-yl]phosphinate |
InChI |
InChI=1S/C6H15NO6P2.2Na/c8-14(9,10)6(15(11,12)13)4-2-1-3-5-7-6;;/h7H,1-5H2,(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
Clave InChI |
PXBZPVFAAVSLKY-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(NCC1)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


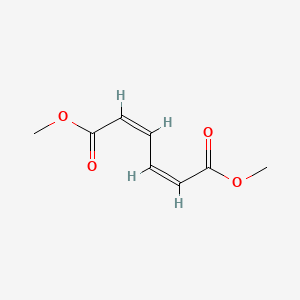
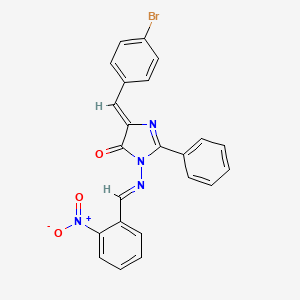
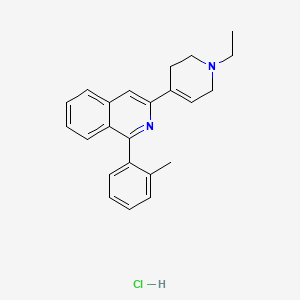
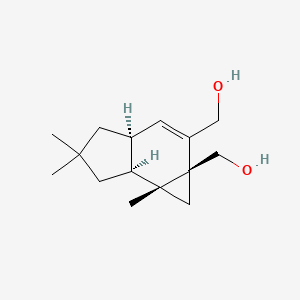
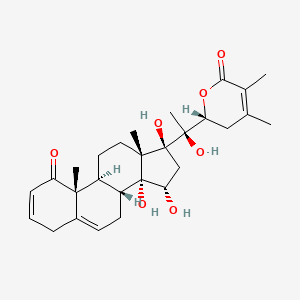

![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)



